molecular formula C15H15ClN2O4S B2822426 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-35-3

2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2822426
CAS No.: 338396-35-3
M. Wt: 354.81
InChI Key: FONJXEFFMYQVQK-UHFFFAOYSA-N
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Description

2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound of significant interest in advanced research and development. While specific biological data for this compound is not available in the searched literature, its core structure provides strong indications of its research potential. The molecule integrates a sulfamate ester and a carboxamide functionality, linked through a phenyl ring. The presence of the chlorine atom on the anilino ring is a critical feature, as halogens like chlorine are well-documented in scientific literature to increase the lipophilicity of molecules, which typically enhances their ability to penetrate lipid membranes and can significantly improve biological activity in research applications . Furthermore, compounds containing carboxamide and sulfamate groups are frequently investigated for their potential as enzyme inhibitors and their capacity to interact with various biological targets. This makes 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate a valuable candidate for researchers exploring new chemical entities in areas such as medicinal chemistry and drug discovery. Its structural features make it particularly useful for structure-activity relationship (SAR) studies, where modifying the core or its substituents can help elucidate the parameters governing biological activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical studies.

Properties

IUPAC Name

[2-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-9-4-3-8-13(14)15(19)17-12-7-5-6-11(16)10-12/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONJXEFFMYQVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

a) 4-Chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS: 338396-28-4)

  • Formula : C₁₅H₁₄Cl₂N₂O₄S (identical to the target compound).
  • Key Difference: Chlorine substitution at the 2-position of the anilino group instead of 3-position.
  • Impact : Altered steric and electronic properties may affect catalytic reactivity. For example, oxidative addition barriers in palladium-catalyzed reactions are sensitive to substituent positions, as seen in phenyl sulfamates requiring elevated temperatures (80°C) for coupling reactions .

b) 4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS: 79603-69-3)

  • Formula : C₁₅H₁₄Cl₂N₂O₄S.
  • Key Difference : Two chlorine atoms at the 2- and 3-positions of the aniline ring.
  • Impact: Increased halogenation enhances molecular weight (389.3 g/mol) and possibly bioactivity, as seen in dichlofluanid (a related sulfamide with antifungal properties) . However, dichlorination may raise toxicity concerns, as noted for structurally similar compounds with uncharacterized toxicological profiles .

Heterocyclic Analogues

2-[(3-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (CAS: 344264-04-6)

  • Formula : C₁₃H₁₃ClN₂O₄S₂.
  • Key Difference : Replacement of the phenyl ring with a thienyl group .
  • Impact: The sulfur-containing thiophene ring alters electronic conjugation and solubility.

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Sulfamates

Compound (CAS) Molecular Weight (g/mol) XLogP3 TPSA (Ų) Rotatable Bonds Notable Features
338405-97-3 (Target) 389.3 3.5 84.1 5 3-chloroanilino substitution
338396-28-4 389.3 3.5 84.1 5 2-chloroanilino substitution
79603-69-3 389.3 3.5 84.1 5 2,3-dichloroanilino group
344264-04-6 (Thienyl analogue) 360.8 Heterocyclic backbone
  • Common Trends : Identical XLogP3 and TPSA values suggest similar solubility and permeability across chloro-substituted phenyl sulfamates .
  • Reactivity : Oxidative addition energy barriers for phenyl sulfamates (e.g., 27.6 kcal/mol for phenyl-N,N-dimethyl sulfamate) are higher than naphthyl analogues, indicating slower reaction kinetics .

Biological Activity

2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS No. 338396-35-3) is a synthetic compound notable for its complex structure, which includes a chloroanilino moiety, a carbonyl group, and a dimethylsulfamate group. This compound has garnered attention in pharmacological research due to its potential biological activities, including antifungal and anticancer properties.

  • Molecular Formula : C15H15ClN2O4S
  • Molar Mass : 354.81 g/mol
  • Structure : The compound features a phenyl ring substituted with a chloroanilino carbonyl group and a dimethylsulfamate functional group.

Antifungal Activity

Recent studies have indicated that compounds similar to 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exhibit significant antifungal properties. For instance, related sulfamate derivatives have shown efficacy against various fungal pathogens, suggesting that this compound may also possess similar activity.

Case Study :
In a study evaluating the antifungal activity of related compounds, the minimum inhibitory concentration (MIC) values were determined. The results indicated that certain sulfamate derivatives inhibited fungal growth effectively, with MIC values ranging from 3.05 to 12.26 μM. This suggests that 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate could be explored further for its antifungal potential, particularly against resistant strains of fungi .

Anticancer Potential

The anticancer activity of sulfamate compounds has been investigated in various contexts. Preliminary research indicates that these compounds may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings :
A study focusing on the mechanism of action revealed that sulfamate derivatives can modulate key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway. This modulation leads to reduced tumor growth in vitro and in vivo models .

The biological activity of 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is hypothesized to involve interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for fungal growth or cancer cell metabolism.
  • Receptor Modulation : It could interact with cellular receptors, altering downstream signaling pathways.
  • DNA Interaction : Potential genotoxic effects have been noted in related compounds, which might contribute to their anticancer properties .

Safety and Toxicity

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies on related sulfamates indicate low toxicity at therapeutic doses; however, comprehensive studies are necessary to confirm the safety of 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate in clinical settings.

Q & A

Q. Methodology :

Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Sulfamate esters are prone to hydrolysis, forming sulfamic acid derivatives .

Photodegradation : Expose to UV-Vis light (λ = 254 nm) and track changes via UV-spectroscopy (λmax ~270 nm) .

Enzymatic cleavage : Incubate with esterases (e.g., porcine liver esterase) and monitor via TLC .

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